1,4-Benzenediol, bis(1-methyltridecyl)-
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Overview
Description
1,4-Benzenediol, bis(1-methyltridecyl)- is an organic compound with the molecular formula C34H62O2. It is a derivative of hydroquinone, where the hydrogen atoms on the hydroxyl groups are replaced by 1-methyltridecyl groups. This compound is part of the larger family of benzenediols, which are known for their various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, bis(1-methyltridecyl)- typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with 1-methyltridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 1,4-Benzenediol, bis(1-methyltridecyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, bis(1-methyltridecyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced back to its hydroquinone form.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products.
Reduction: The hydroquinone form is regenerated.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
1,4-Benzenediol, bis(1-methyltridecyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, bis(1-methyltridecyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The alkyl groups increase the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. This dual functionality makes it a versatile compound in different applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediol (Hydroquinone): The parent compound with two hydroxyl groups.
1,2-Benzenediol (Catechol): An isomer with hydroxyl groups in the ortho position.
1,3-Benzenediol (Resorcinol): An isomer with hydroxyl groups in the meta position.
Uniqueness
1,4-Benzenediol, bis(1-methyltridecyl)- is unique due to the presence of long alkyl chains, which impart different physical and chemical properties compared to its simpler counterparts. These alkyl groups enhance its solubility in non-polar solvents and increase its potential for use in various industrial applications.
Properties
CAS No. |
63451-52-5 |
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Molecular Formula |
C34H62O2 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2,5-di(tetradecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)31-27-34(36)32(28-33(31)35)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3 |
InChI Key |
BRBROBKGYBWGSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCC)O |
Origin of Product |
United States |
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